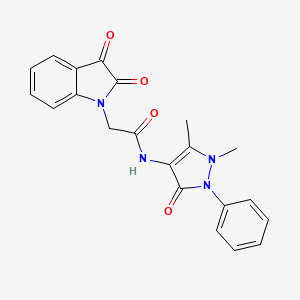
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring and indole moiety. The molecular formula is C18H19N3O3, with a molecular weight of approximately 357.43 g/mol. Its structural features suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines. For example, it was tested against the MDA-MB-436 breast cancer cell line using the MTT assay, yielding an IC50 value of approximately 2.57 µM, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of this compound
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Preliminary data suggest that it may act as a PARP inhibitor, similar to other known anticancer agents like Olaparib. The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly affect its inhibitory potency against PARP enzymes .
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:
Table 2: Enzyme Inhibition Profile
| Enzyme Type | Inhibition Type | IC50 (nM) |
|---|---|---|
| Human Recombinant Alkaline Phosphatase | Competitive Inhibition | 12.86 |
| Ecto-nucleotidases | Noncompetitive | 4.40 |
These findings suggest that the compound may have broader therapeutic applications beyond oncology.
Case Study 1: Antitumor Activity
A study conducted on various derivatives of this compound demonstrated that modifications to the indole moiety could enhance its antitumor activity. The most effective derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating a promising lead for further development .
Case Study 2: Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic profiles with low toxicity in preliminary animal models . However, further studies are needed to confirm these results and assess long-term safety.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,3-dioxoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-18(20(28)25(23(13)2)14-8-4-3-5-9-14)22-17(26)12-24-16-11-7-6-10-15(16)19(27)21(24)29/h3-11H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUFEMKYMMRAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














